molecular formula C13H14N2O B7483600 N,N,2-trimethylquinoline-4-carboxamide

N,N,2-trimethylquinoline-4-carboxamide

Cat. No.: B7483600
M. Wt: 214.26 g/mol
InChI Key: IWHUVAGUVQXTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-trimethylquinoline-4-carboxamide: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a carboxamide group at the 4-position and three methyl groups at the N,N, and 2-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One common method for synthesizing quinoline derivatives involves the Friedländer synthesis. This method typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Skraup Synthesis: Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.

Industrial Production Methods: Industrial production of N,N,2-trimethylquinoline-4-carboxamide may involve large-scale Friedländer or Skraup synthesis, optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Quinoline-4-amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N,N,2-trimethylquinoline-4-carboxamide is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with DNA and enzymes, making them valuable in drug discovery.

Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory and antimalarial agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N,N,2-trimethylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

    Quinoline-4-carboxamide: Lacks the methyl groups, making it less hydrophobic and potentially less active.

    N,N-dimethylquinoline-4-carboxamide: Similar structure but with fewer methyl groups, affecting its reactivity and biological activity.

    2-methylquinoline-4-carboxamide: Only one methyl group at the 2-position, leading to different steric and electronic properties.

Uniqueness: N,N,2-trimethylquinoline-4-carboxamide is unique due to its specific substitution pattern, which enhances its hydrophobicity and potentially its biological activity. The presence of three methyl groups can influence its interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N,2-trimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-8-11(13(16)15(2)3)10-6-4-5-7-12(10)14-9/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHUVAGUVQXTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.